Cas no 197079-02-0 (1-Methyl-1H-pyrazole-5-carbohydrazide)

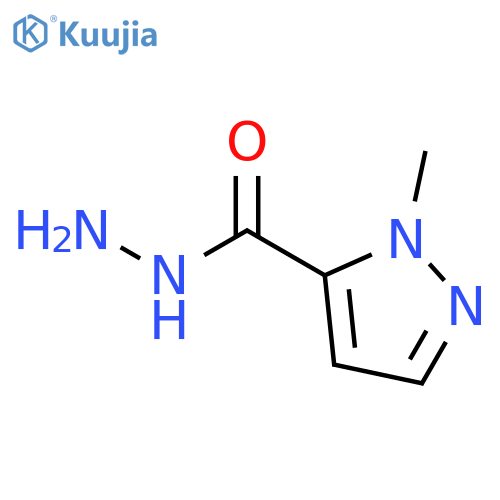

197079-02-0 structure

商品名:1-Methyl-1H-pyrazole-5-carbohydrazide

1-Methyl-1H-pyrazole-5-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-1H-pyrazole-5-carbohydrazide

- 1H-Pyrazole-5-carboxylicacid, 1-methyl-, hydrazide

- 1-methylpyrazole-5-carbohydrazide

- AC1ODTHJ

- CTK0H1551

- MolPort-000-161-662

- SBB021091

- SureCN7899244

- 2-methylpyrazole-3-carbohydrazide

- 2-methyl-3-pyrazolecarbohydrazide

- 1-methyl-1H-pyrazole-5-carbohydrazide(SALTDATA: FREE)

- 1H-Pyrazole-5-carboxylicacid,1-methyl-,hydrazide(9CI)

- AKOS000305736

- EN300-228856

- 2-Methyl-2H-pyrazole-3-carboxylic acid hydrazide

- MFCD00463985

- SB86392

- 2-methyl-2 h-pyrazole-3-carboxylic acid hydrazide

- CS-0300550

- 197079-02-0

- DTXSID30427261

- SCHEMBL7899244

- FT-0715465

- SY362616

- DA-08603

- BBL014362

- STK299437

- ALBB-002737

- G67683

-

- MDL: MFCD00463985

- インチ: InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10)

- InChIKey: VLWFAOHNVSOWJK-UHFFFAOYSA-N

- ほほえんだ: CN1C(=CC=N1)C(=O)NN

計算された属性

- せいみつぶんしりょう: 140.07

- どういたいしつりょう: 140.07

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9A^2

- 疎水性パラメータ計算基準値(XlogP): -0.9

1-Methyl-1H-pyrazole-5-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228856-0.25g |

1-methyl-1H-pyrazole-5-carbohydrazide |

197079-02-0 | 95% | 0.25g |

$447.0 | 2024-06-20 | |

| Enamine | EN300-228856-0.1g |

1-methyl-1H-pyrazole-5-carbohydrazide |

197079-02-0 | 95% | 0.1g |

$427.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371220-250mg |

1-Methyl-1h-pyrazole-5-carbohydrazide |

197079-02-0 | 95+% | 250mg |

¥1512 | 2023-04-15 | |

| Chemenu | CM114351-1g |

1-methyl-1H-pyrazole-5-carbohydrazide |

197079-02-0 | 95% | 1g |

$210 | 2023-02-17 | |

| Fluorochem | 026672-1g |

2-Methyl-2 H -pyrazole-3-carboxylic acid hydrazide |

197079-02-0 | 95% | 1g |

£210.00 | 2022-03-01 | |

| Enamine | EN300-228856-5g |

1-methyl-1H-pyrazole-5-carbohydrazide |

197079-02-0 | 5g |

$1406.0 | 2023-09-15 | ||

| Enamine | EN300-228856-1g |

1-methyl-1H-pyrazole-5-carbohydrazide |

197079-02-0 | 1g |

$485.0 | 2023-09-15 | ||

| Ambeed | A274961-250mg |

1-Methyl-1H-pyrazole-5-carbohydrazide |

197079-02-0 | 95+% | 250mg |

$77.0 | 2025-03-04 | |

| abcr | AB265857-500 mg |

1-Methyl-1H-pyrazole-5-carbohydrazide, 95%; . |

197079-02-0 | 95% | 500MG |

€209.50 | 2022-03-25 | |

| abcr | AB265857-10 g |

1-Methyl-1H-pyrazole-5-carbohydrazide, 95%; . |

197079-02-0 | 95% | 10g |

€819.00 | 2022-03-25 |

1-Methyl-1H-pyrazole-5-carbohydrazide 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

197079-02-0 (1-Methyl-1H-pyrazole-5-carbohydrazide) 関連製品

- 304665-45-0(1-Methyl-1H-pyrazole-3-carbohydrazide)

- 89187-40-6(1,3-Dimethyl-1H-pyrazole-5-carbohydrazide)

- 1001755-76-5(1-Ethyl-1H-pyrazole-5-carbohydrazide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:197079-02-0)1-Methyl-1H-pyrazole-5-carbohydrazide

清らかである:99%/99%

はかる:1g/5g

価格 ($):187.0/562.0